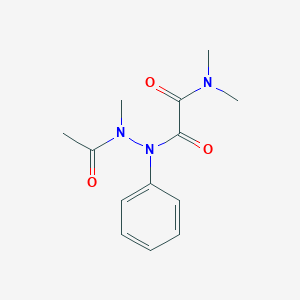
4-Chloro-2-methylpyridine
概要
説明
4-Chloro-2-methylpyridine is a chemical compound with the molecular formula C6H6ClN . It is also known by other names such as 4-Chloro-2-methylpyridin, 4-Chloro-2-méthylpyridine, and Pyridine, 4-chloro-2-methyl- .
Synthesis Analysis
The synthesis of 2-methylpyridines has been achieved using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methylpyridine involves a pyridine ring with a chlorine atom attached at the 4th position and a methyl group attached at the 2nd position .Chemical Reactions Analysis
2-Chloro-4-methylpyridine reacts with 3,5-bis (trifluoromethyl)phenylboronic acid to form 2- (3,5-bis (trifluoromethyl)phenyl)-4-methylpyridine by palladium-catalyzed cross-coupling reaction .Physical And Chemical Properties Analysis
4-Chloro-2-methylpyridine has a density of 1.2±0.1 g/cm3, a boiling point of 163.5±20.0 °C at 760 mmHg, and a vapour pressure of 2.7±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 38.4±3.0 kJ/mol and a flash point of 65.6±7.4 °C .科学的研究の応用
Molecular Structure and Electronic Properties
- A study by (Velraj, Soundharam, & Sridevi, 2015) investigated the molecular structures, vibrational wavenumbers, atomic charges, molecular electrostatic potentials, NBO, electronic properties, NMR chemical shifts, and thermodynamic properties of compounds including 3-amino-2-chloro-4-methylpyridine (ACMP). This research provides valuable insights into the electronic properties and stability of these compounds.
Synthesis and Purification
- Several studies have focused on synthesizing and purifying compounds related to 4-Chloro-2-methylpyridine:
- The synthesis of 2-chloro-3-amino-4-methylpyridine was explored using various raw materials (Fan, 2008).
- A method for separating and purifying 2-Chloro-5-Trichloromethylpyridine was developed, achieving over 99% purity (Su Li, 2005).
Crystal Structures and Reactivity
- Research by (Arjunan et al., 2012) delved into the vibrational spectroscopic analysis, conformation, and electronic structure of 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine. The study provides information on the reactivity and electronic properties of these compounds.
Applications in Organic Acid–Base Salts
- A study on molecular salts involving 2-amino-4-methylpyridine and various benzoic acids including 4-chlorobenzoate highlighted the formation of supramolecular structures and noncovalent interactions (Khalib et al., 2014). This research could have implications for the design of new materials.
Potential in Organic Synthesis
- The efficient synthesis and application of related compounds, such as 2-Fluoro-4-methylpyridine, in the development of cognition enhancer drugs was explored by (Pesti et al., 2000). This highlights the potential use of 4-Chloro-2-methylpyridine derivatives in pharmaceuticals.
Antibacterial Activity
- An investigation into the photochemical isomerization and antimicrobial activity of 2-chloro-5-methylpyridine-3-olefin derivatives suggested their potential use in developing antibacterial agents (Gangadasu et al., 2009).
作用機序
Target of Action
4-Chloro-2-picoline, also known as 4-Chloro-2-methylpyridine, is a derivative of pyridine and is used as an organic synthesis intermediate It’s known to be used in proteomics research , suggesting it may interact with proteins or other biological molecules.
Biochemical Pathways
It has been reported that complexes of lanthanide perchlorates with 4-chloro 2-picoline-1-oxide have been isolated and characterized , suggesting that it may participate in certain inorganic chemical reactions.
Safety and Hazards
将来の方向性
The development of fluorinated organic chemicals, including 2-methylpyridines, is becoming an increasingly important research topic . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
特性
IUPAC Name |
4-chloro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOZBJCTEPJGES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342395 | |
| Record name | 4-Chloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylpyridine | |
CAS RN |
3678-63-5 | |
| Record name | 4-Chloro-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3678-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of a methyl group and chlorine atom affect the reactivity of 4-Chloro-2-picoline compared to 4-chloropyridine?
A1: Research indicates that both the methyl and chlorine substituents influence the reactivity of 4-Chloro-2-picoline in nucleophilic aromatic substitution reactions []. The study compared the reaction rates of various 4-chloropyridine derivatives, including 4-Chloro-2-picoline, with sodium methoxide. The results showed that 4-Chloro-2-picoline reacted slower than 4-chloropyridine. This suggests that the electron-donating methyl group at the 2-position, despite its activating effect on the ring, slightly reduces the reactivity compared to unsubstituted 4-chloropyridine. This can be attributed to steric hindrance caused by the methyl group, hindering the approach of the nucleophile.
Q2: Is there evidence suggesting 4-Chloro-2-picoline can undergo further reactions, particularly involving the methyl group?
A2: Yes, research demonstrates that 4-Chloro-2-picoline can undergo bromination at the methyl group using N-bromosuccinimide as a reagent []. This suggests the methyl group, while influencing the reactivity of the ring, can also be a site for further chemical modifications, broadening the synthetic possibilities using this compound as a starting material.
Q3: Does the N-oxide derivative of 4-Chloro-2-picoline exhibit different reactivity compared to the parent compound?
A3: Indeed, the N-oxide derivative of 4-Chloro-2-picoline shows significantly different reactivity compared to the parent compound []. The study revealed that the N-oxide generally reacted faster with sodium methoxide than 4-Chloro-2-picoline. This difference is attributed to the electron-withdrawing nature of the N-oxide group, which makes the ring more susceptible to nucleophilic attack.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



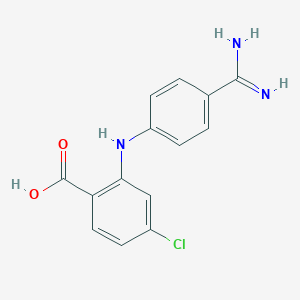
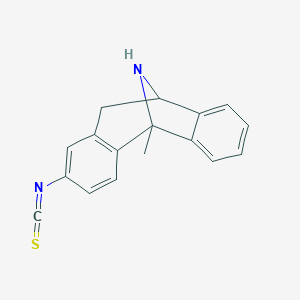


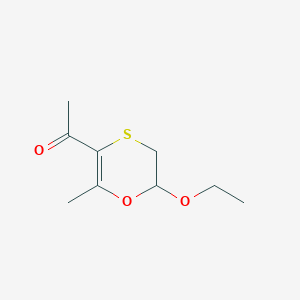

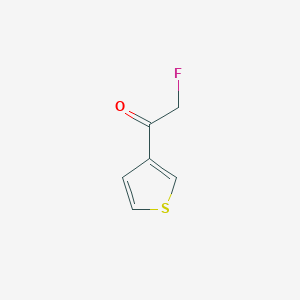
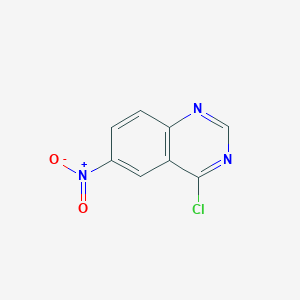
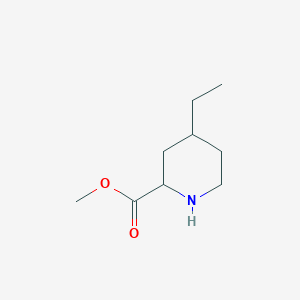
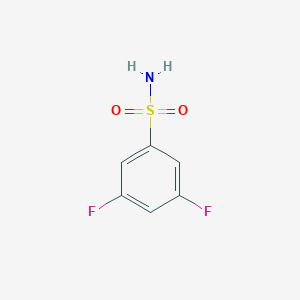
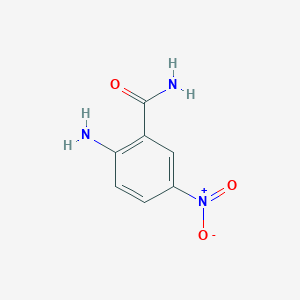
![(6aR,9S)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B117978.png)

